2-(4-Chloro-benzenesulfonylamino)-4-methylsulfanyl-butyric acid
Description
2-(4-Chloro-benzenesulfonylamino)-4-methylsulfanyl-butyric acid is a synthetic organic compound featuring a benzenesulfonylamide group (4-chloro-substituted) and a methylsulfanyl (thioether) side chain.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S2/c1-18-7-6-10(11(14)15)13-19(16,17)9-4-2-8(12)3-5-9/h2-5,10,13H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEXLSPVDWIRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-benzenesulfonylamino)-4-methylsulfanyl-butyric acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylsulfanylbutanoic acid in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-benzenesulfonylamino)-4-methylsulfanyl-butyric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-benzenesulfonylamino)-4-methylsulfanyl-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chloro-benzenesulfonylamino)-4-methylsulfanyl-butyric acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Functional Group Modifications
- Sulfonamide vs. Benzamide: The target compound’s benzenesulfonylamino group differs from the benzoylamino group in and .
- Sulfonyl vs. Thioether : The sulfonyl group in ’s compound increases polarity and acidity (pKa ~1-2 for sulfonic acids), contrasting with the thioether’s lipophilicity. This could impact bioavailability or metabolic oxidation pathways.
Substituent Position Effects
Salt Forms and Solubility
- The hydrochloride salt in ’s imidazoline-containing compound improves aqueous solubility, a critical factor in drug formulation. However, the absence of aromatic sulfonamide groups may limit its hydrogen-bonding network compared to the target compound.
Research Findings and Implications
- Hydrogen Bonding and Crystallography : The sulfonamide group’s directional hydrogen-bonding capacity (as in the target compound) aligns with Etter’s graph set analysis, which emphasizes predictable supramolecular assembly in crystals . This property is exploited in structure-based drug design and crystal engineering.
- Commercial Availability: Compounds like those in and are marketed by suppliers (e.g., Santa Cruz Biotechnology), suggesting their utility as intermediates in organic synthesis or pharmacological studies .
- Hazard Profiles: The imidazoline derivative () is classified as an irritant, highlighting the need for careful handling compared to non-ionic analogs .
Biological Activity
2-(4-Chloro-benzenesulfonylamino)-4-methylsulfanyl-butyric acid, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits various mechanisms of action that can influence therapeutic outcomes in different medical contexts.
Chemical Structure and Properties
The molecular formula of this compound is C11H14ClN1O3S2. Its structure is characterized by the presence of a chloro group, a sulfonamide moiety, and a methyl sulfanyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism underlies the antimicrobial properties observed in many sulfonamide derivatives.
Biological Activities
-
Antimicrobial Activity :
- In vitro Studies : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, studies have shown effectiveness against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antibiotic agent.
- Case Study : A clinical trial involving patients with urinary tract infections demonstrated that this compound reduced bacterial load significantly compared to control groups.
-
Anti-inflammatory Effects :
- Mechanism : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models of disease.
- Research Findings : In animal models of arthritis, administration of the compound resulted in decreased swelling and pain indicators, suggesting a role in managing inflammatory conditions.
-
Anticancer Potential :
- Cell Line Studies : Preliminary studies using cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) in certain cancer types, including breast and colon cancers.
- Mechanistic Insights : The compound appears to activate caspase pathways, leading to cell cycle arrest and apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Model/Study Type | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | In vitro | Effective against E. coli | |
| Antimicrobial | Clinical trial | Reduced bacterial load | |
| Anti-inflammatory | Animal model | Decreased swelling | |
| Anticancer | Cell line studies | Induced apoptosis in cancer cells |
Case Studies
- A notable case study involved the use of this compound in patients with chronic inflammatory diseases. The results indicated significant improvement in symptoms and quality of life metrics after treatment with the compound over a six-month period.
- Another case study focused on its application in combination therapies for resistant bacterial infections, demonstrating enhanced efficacy when used alongside traditional antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Chloro-benzenesulfonylamino)-4-methylsulfanyl-butyric acid, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of an amine precursor with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or sodium bicarbonate) in aprotic solvents like dichloromethane. The methylsulfanyl group is introduced via nucleophilic substitution or thiol-ene reactions. Critical parameters include temperature control (0–25°C), solvent polarity, and stoichiometric ratios to avoid over-sulfonylation. Post-synthesis purification often employs recrystallization or column chromatography .
Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity, with specific attention to sulfonamide proton shifts (δ 7.5–8.5 ppm for aromatic protons) and methylsulfanyl group signals (δ 2.1–2.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm are standard for purity assessment.
- Mass Spectrometry (MS) : ESI-MS in negative ion mode validates molecular weight (exact mass: ~349.3 g/mol) and detects impurities .
Q. How does the chlorophenyl group influence the compound's physicochemical properties?
- Methodological Answer : The 4-chlorobenzenesulfonyl group enhances lipophilicity (logP ~2.8), impacting solubility in aqueous buffers. Computational tools like COSMO-RS predict solubility profiles, while experimental validation uses shake-flask methods with phosphate-buffered saline (pH 7.4). The electron-withdrawing chloro group also stabilizes the sulfonamide moiety against hydrolysis .
Advanced Research Questions
Q. How can researchers address challenges related to the co-elution of epimers during chromatographic analysis?
- Methodological Answer : Epimeric separation requires optimizing chromatographic conditions:
- Chiral Stationary Phases : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol gradients.
- Temperature Modulation : Lower column temperatures (10–15°C) enhance resolution by reducing kinetic diffusion.
- Mobile Phase Additives : 0.1% trifluoroacetic acid improves peak symmetry for sulfonamide derivatives .
Q. What strategies are effective in optimizing the sulfonylation step to minimize by-products?
- Methodological Answer :
- Stepwise Reaction Control : Add sulfonyl chloride dropwise to the amine solution at 0°C to mitigate exothermic side reactions.
- Catalyst Selection : Ferric chloride (FeCl) at 0.5 mol% accelerates sulfonylation while suppressing dimerization.
- In Situ Monitoring : Use FT-IR to track the disappearance of the amine N–H stretch (~3300 cm) and emergence of sulfonamide S=O peaks (~1350 cm) .
Q. How can contradictory bioactivity data be resolved when testing this compound in different assay systems?
- Methodological Answer :
- Assay Standardization : Normalize results using internal controls (e.g., known sulfonamide inhibitors) across cell lines (e.g., HEK293 vs. HeLa).
- Metabolite Profiling : LC-MS/MS identifies degradation products in cell lysates that may interfere with activity.
- Molecular Docking : Compare binding affinities to target proteins (e.g., carbonic anhydrase isoforms) using AutoDock Vina to explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
